![molecular formula C7H7NO4 B6290051 2,6,N-Trihydroxy-benzamide, 95% CAS No. 35318-17-3](/img/structure/B6290051.png)
2,6,N-Trihydroxy-benzamide, 95%
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Overview
Description
2,6,N-Trihydroxy-benzamide, 95% (2,6,N-THB) is a white, crystalline powder that is a derivative of benzoic acid. It is a widely used compound in the fields of pharmaceuticals, cosmetics, and food and beverage manufacturing. 2,6,N-THB is a versatile compound with multiple uses and is used in the synthesis of a variety of compounds. It is also used in the manufacture of several drugs, such as the antifungal drug miconazole.
Mechanism of Action
Target of Action
It’s worth noting that n-substituted benzamides, a class of compounds to which 2,6,n-trihydroxy-benzamide belongs, have been found to inhibit nf-κb activation . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.
Mode of Action
Apoptosis is a form of programmed cell death, and NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Biochemical Pathways
The inhibition of nf-κb activation suggests that it may impact pathways related to inflammation and immune response, as nf-κb plays a crucial role in these processes .
Result of Action
Based on the known effects of n-substituted benzamides, it can be inferred that 2,6,n-trihydroxy-benzamide may induce apoptosis and inhibit nf-κb activation, potentially leading to effects on cell survival and immune response .
Advantages and Limitations for Lab Experiments
2,6,N-Trihydroxy-benzamide, 95% has several advantages in laboratory experiments. It is relatively inexpensive, non-toxic, and easily synthesized. It is also a versatile compound, with multiple uses in the synthesis of drugs and other compounds. However, 2,6,N-Trihydroxy-benzamide, 95% is not very soluble in water, making it difficult to use in certain laboratory experiments.
Future Directions
There are several possible future directions for research involving 2,6,N-Trihydroxy-benzamide, 95%. One possible direction is to further explore its potential as a catalyst in chemical reactions and its ability to form complexes with other molecules. Additionally, research could be conducted to explore its potential as an antimicrobial agent, as well as its potential uses in the synthesis of other compounds. Additionally, research could be conducted to further investigate its potential uses in the medical and pharmaceutical industries. Finally, further research could be conducted to explore its potential as an environmentally friendly compound.
Synthesis Methods
2,6,N-Trihydroxy-benzamide, 95% can be synthesized from benzoic acid by a two-step reaction. In the first step, benzoic acid is treated with sodium hydroxide to form sodium benzoate. In the second step, the sodium benzoate is reacted with anhydrous ammonia to form 2,6,N-Trihydroxy-benzamide, 95%. This method of synthesis is known as the Hofmann degradation.
Scientific Research Applications
2,6,N-Trihydroxy-benzamide, 95% is used in a variety of scientific research applications. It is used in the synthesis of drugs, such as the antifungal drug miconazole. It is also used in the synthesis of other compounds, such as the antifungal drug nystatin and the anti-inflammatory drug mefenamic acid. Additionally, 2,6,N-Trihydroxy-benzamide, 95% is used in the synthesis of polymers and other materials for use in the medical and pharmaceutical industries.
Safety and Hazards
properties
IUPAC Name |
N,2,6-trihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPSEOFCRWRCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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